molecular formula C12H22N2O B13258595 N-{5-azaspiro[3.5]nonan-8-yl}butanamide

N-{5-azaspiro[3.5]nonan-8-yl}butanamide

Cat. No.: B13258595
M. Wt: 210.32 g/mol
InChI Key: ZKPZCIVJRWHNAU-UHFFFAOYSA-N
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Description

N-{5-azaspiro[3.5]nonan-8-yl}butanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amine and a ketone group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Amidation Reaction: The spirocyclic amine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-azaspiro[3.5]nonan-8-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents on the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-{5-azaspiro[3.5]nonan-8-yl}butanamide has several applications in scientific research:

    Medicinal Chemistry: The spirocyclic structure is often used as a scaffold in the design of new pharmaceuticals due to its stability and ability to interact with biological targets.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic compounds.

    Industrial Applications: It can be used in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. This modulation can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-azaspiro[3.5]nonan-8-yl}pentanamide
  • **N-{5-azaspiro[3.5]nonan-8-yl}hexanamide

Uniqueness

N-{5-azaspiro[3.5]nonan-8-yl}butanamide is unique due to its specific chain length and functional groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different chain lengths, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)butanamide

InChI

InChI=1S/C12H22N2O/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12/h10,13H,2-9H2,1H3,(H,14,15)

InChI Key

ZKPZCIVJRWHNAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCNC2(C1)CCC2

Origin of Product

United States

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